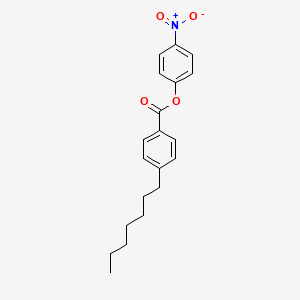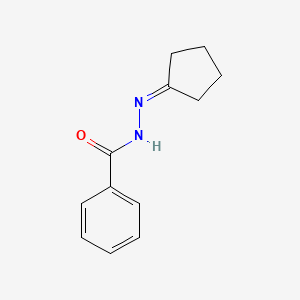
n'-Cyclopentylidenebenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n’-Ciclopentilidenobenzohidrazida: es un compuesto orgánico con la fórmula molecular C12H14N2O. Es un derivado de la benzohidrazida, donde el grupo hidrazida es sustituido por un grupo ciclopentilideno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de n’-Ciclopentilidenobenzohidrazida normalmente implica la reacción de condensación entre la benzohidrazida y la ciclopentanona. La reacción generalmente se lleva a cabo en presencia de un catalizador ácido, como el ácido clorhídrico, bajo condiciones de reflujo. La reacción se puede representar de la siguiente manera:
Benzhydrazide+Cyclopentanone→n’-Ciclopentilidenobenzohidrazida+Water
Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para n’-Ciclopentilidenobenzohidrazida no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: n’-Ciclopentilidenobenzohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de hidracina.
Sustitución: El grupo hidrazida puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Se utilizan normalmente agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4).
Sustitución: Los nucleófilos como las aminas o los alcoholes pueden reaccionar con el grupo hidrazida en condiciones básicas o ácidas.
Principales Productos:
Oxidación: Derivados oxidados de n’-Ciclopentilidenobenzohidrazida.
Reducción: Derivados de hidracina reducidos.
Sustitución: Compuestos de hidrazida sustituidos.
Aplicaciones Científicas De Investigación
n’-Ciclopentilidenobenzohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos, incluidos los farmacéuticos y los agroquímicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción exacto de n’-Ciclopentilidenobenzohidrazida no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos, como enzimas o receptores, para ejercer sus efectos. El compuesto puede inhibir o activar ciertas vías bioquímicas, lo que lleva a sus actividades biológicas observadas.
Comparación Con Compuestos Similares
Compuestos Similares:
Benzhydrazide: Un derivado más simple sin el grupo ciclopentilideno.
Cyclopentanone: La cetona precursora utilizada en la síntesis de n’-Ciclopentilidenobenzohidrazida.
Derivados de hidracina: Compuestos con grupos funcionales de hidrazida similares.
Unicidad: n’-Ciclopentilidenobenzohidrazida es única debido a la presencia de ambos, el ciclopentilideno y los grupos benzohidrazida, que confieren propiedades químicas y biológicas distintas. Esta combinación lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
24214-78-6 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
N-(cyclopentylideneamino)benzamide |
InChI |
InChI=1S/C12H14N2O/c15-12(10-6-2-1-3-7-10)14-13-11-8-4-5-9-11/h1-3,6-7H,4-5,8-9H2,(H,14,15) |
Clave InChI |
URIUOWGGBXGZKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=NNC(=O)C2=CC=CC=C2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11714807.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11714822.png)
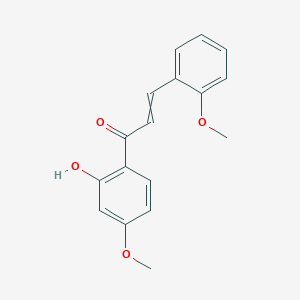
![2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol](/img/structure/B11714831.png)
![N-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide](/img/structure/B11714839.png)
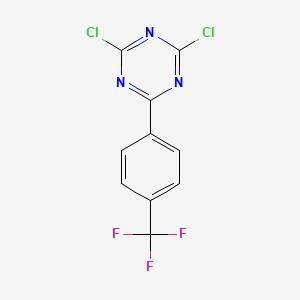

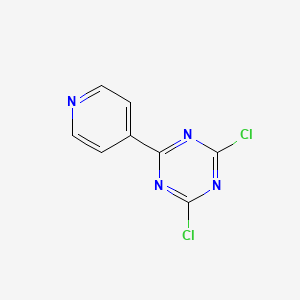
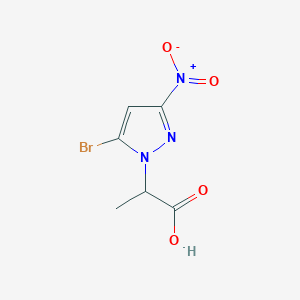
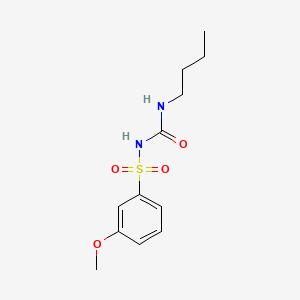
![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)

![ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11714875.png)
